3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid
Description
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is a synthetic carboxylic acid derivative featuring a benzoylamino group substituted with a propoxy chain at the ortho position. This compound shares structural similarities with amino acid derivatives, particularly serine analogs, due to its hydroxy and carboxylic acid functional groups.
Properties
IUPAC Name |
3-hydroxy-2-[(2-propoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-7-19-11-6-4-3-5-9(11)12(16)14-10(8-15)13(17)18/h3-6,10,15H,2,7-8H2,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNWDHTYUDXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Propoxybenzoyl Derivative
- The 2-propoxybenzoyl moiety can be synthesized by etherification of 2-hydroxybenzoyl derivatives with propanol under acidic or basic catalysis.
- Subsequent conversion to the acid chloride is achieved using reagents such as thionyl chloride or oxalyl chloride under controlled temperature conditions (0–30 °C) to avoid side reactions.
Coupling with 3-Hydroxy Amino Acid
- The hydroxy-substituted amino acid, structurally similar to serine, is reacted with the 2-propoxybenzoyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran.
- The reaction is typically performed in the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the generated HCl and drive the amide bond formation.
- Reaction temperatures are maintained between 0 °C and room temperature to control reaction rate and selectivity.
Alternative Coupling Agents
- Carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxyl group of 2-propoxybenzoic acid for amide bond formation with the hydroxy amino acid.
- Additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure improve coupling efficiency and reduce racemization.
Purification and Isolation
- The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques (silica gel column chromatography using gradients of hexane/ethyl acetate).
- Final drying under vacuum yields the pure this compound.
Catalytic Oxidation Route for Hydroxypropionic Acid Backbone
- A key intermediate, 3-hydroxypropionic acid, can be prepared via catalytic oxidation of 3-hydroxypropionaldehyde using oxygen in the presence of platinum group metal catalysts in aqueous phase.
- This process achieves high yield and selectivity, providing a clean hydroxy acid backbone for subsequent amide coupling.
- Reaction conditions include aqueous solutions with 1–10% by weight substrate concentration, mild pressures (~3 bar), and fixed-bed reactors for catalyst efficiency.
- pH control is critical when using palladium catalysts but less so with platinum catalysts.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification of 2-hydroxybenzoic acid | Propanol, acid/base catalyst, reflux, 0–75 °C | >90 | Formation of 2-propoxybenzoyl intermediate |
| Conversion to acid chloride | Thionyl chloride, 0–30 °C | 85–95 | Controlled temperature to avoid decomposition |
| Amide coupling | 3-Hydroxy amino acid, base (TEA), DCM, 0–25 °C | 70–85 | Carbodiimide coupling agents may be used for improved yields |
| Purification | Recrystallization or silica gel chromatography | 90+ | Final product purity >98% confirmed by HPLC and NMR |
| Catalytic oxidation (hydroxypropionic acid) | 3-Hydroxypropionaldehyde, O2, Pt catalyst, aqueous phase, 1–10% substrate | 80–90 | High selectivity and yield; pH control important for Pd catalysts |
Research Findings and Optimization Notes
- The catalytic oxidation method for producing the hydroxypropionic acid backbone is advantageous due to high yield and environmentally benign conditions.
- Use of platinum catalysts allows omission of pH regulation, simplifying the process.
- Carbodiimide-mediated coupling is preferred for amide bond formation to minimize side reactions and racemization.
- Reaction temperature control is critical to maintain selectivity and prevent hydrolysis or decomposition of sensitive intermediates.
- Purification by recrystallization from ethanol or acetonitrile mixtures yields high-purity final products suitable for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The benzoylamino group can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Cancer Treatment
- Research indicates that derivatives of hydroxypropionic acids exhibit potent anti-cancer properties. For instance, compounds structurally related to 3-hydroxy-2-(2-propoxy-benzoylamino)-propionic acid have been shown to selectively inhibit the proliferation of colon cancer cells. In a study involving a series of synthesized compounds, some demonstrated IC50 values as low as 0.12 mg/mL against HCT-116 colon cancer cells, indicating strong antiproliferative activity while sparing normal cells like HEK-293 .
-
Autoimmune Diseases
- The compound's structural features suggest potential use in treating autoimmune diseases. Compounds with similar structural motifs have been associated with dihydrorotate dehydrogenase (DHODH) inhibitory activity, which is relevant in conditions such as rheumatoid arthritis and multiple sclerosis. By inhibiting DHODH, these compounds may reduce excessive immune responses that characterize autoimmune disorders .
-
Respiratory Disorders
- There is a growing interest in compounds that act as ligands for thyroid hormone receptors. Some derivatives of hydroxypropionic acids have been identified as selective agonists of these receptors, potentially useful in treating conditions associated with thyroid dysfunction and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Research Applications
-
Signal Transduction Studies
- The ability of this compound to interact with specific cellular pathways makes it a valuable tool in biochemical research. For example, studies have indicated that certain derivatives can modulate the heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways, which are crucial for cell survival and proliferation under stress conditions .
- Molecular Docking Studies
Therapeutic Implications
- Combination Therapies
-
Development of Novel Therapeutics
- Ongoing research into the pharmacological properties of this compound could lead to the development of novel therapeutics for various conditions, including cancer and autoimmune diseases. The versatility in its applications underscores the importance of continued investigation into its biological effects and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoylamino moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoylamino moiety in this compound is a critical site for structural diversification. Key analogs include:
3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid (CAS 1008069-91-7)
- Substituent : 4-(3-methyl-butoxy) (isopentyloxy) group.
- Molecular Formula: C₁₅H₂₁NO₅.
- This compound is commercially available, indicating its utility in research .
3-Hydroxy-2-(4-isopropoxy-benzoylamino)-propionic acid (CAS 1008069-90-6)
- Substituent : 4-isopropoxy group.
- Molecular Formula: C₁₃H₁₇NO₅.
- Key Differences : The isopropoxy group introduces steric hindrance, which may reduce reactivity in esterification or amidation reactions. Classified as an irritant (Xi), its handling requires precautions to avoid dermal or ocular exposure .
Comparison Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Hazard Class |
|---|---|---|---|---|---|
| Target Compound | 2-propoxy | C₁₃H₁₇NO₅ | 267.28 | Not Provided | Likely Xi* |
| 3-Hydroxy-2-[4-(3-methyl-butoxy)-... acid | 4-(3-methyl-butoxy) | C₁₅H₂₁NO₅ | 295.33 | 1008069-91-7 | Not Provided |
| 3-Hydroxy-2-(4-isopropoxy-... acid | 4-isopropoxy | C₁₃H₁₇NO₅ | 267.28 | 1008069-90-6 | Xi (Irritant) |
Functional Group Modifications
(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid (CAS 32926-36-6)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent.
- Molecular Formula: C₁₄H₁₉NO₅.
- Key Differences : The Boc group enhances stability under acidic conditions, making it suitable for stepwise peptide synthesis. The phenyl group introduces aromatic interactions, which could influence binding affinity in receptor studies .
N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
- Structure : Contains a nitro-phenylsulfenyl protecting group and L-serine backbone.
- Key Differences : The sulfenyl group facilitates selective deprotection in peptide synthesis. The dicyclohexylammonium counterion improves crystallinity and solubility in organic solvents .
Biological Activity
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a hydroxyl group, a propoxy group, and a benzoylamino moiety. Its synthesis typically involves the following steps:
- Formation of the Benzoyl Derivative : The initial step involves the reaction of propoxybenzoyl chloride with a suitable amino acid derivative.
- Hydrolysis : Subsequent hydrolysis yields the final product, which can be purified through recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : In cell lines such as HCT-116 (colon cancer), it demonstrated significant inhibitory effects on cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .
| Compound | IC50 (mg/mL) | Target Cell Line |
|---|---|---|
| This compound | 0.12 - 0.81 | HCT-116 |
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways as evidenced by nuclear disintegration observed through DAPI staining.
- Inhibition of Heat Shock Protein (HSP90) : It selectively inhibits HSP90 and TRAP1 signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Studies
- Study on Selective Inhibition : A study involving derivatives of this compound reported that compounds with similar structures exhibited selective inhibition against colon cancer cells while having minimal effects on non-cancerous cells .
- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer progression, further supporting its potential therapeutic applications.
Q & A
Basic: What are the recommended storage conditions for 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid to ensure stability?
Answer:
For optimal stability, store the compound in tightly sealed, chemically inert containers under cool (e.g., 4°C), dry, and well-ventilated conditions. Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and moisture, as these can degrade the compound or trigger hazardous reactions. Compatibility studies for structurally similar propionic acid derivatives recommend separating it from metals and reactive substances . Routine monitoring of storage environments using humidity and temperature sensors is advised to prevent decomposition.
Advanced: How can researchers resolve discrepancies in pharmacological activity data for this compound across studies?
Answer:
Discrepancies often arise from variations in experimental design, such as differences in cell lines, assay conditions, or purity levels. To address this:
- Normalize data using internal standards (e.g., stable isotope-labeled analogs) to account for matrix effects, as demonstrated in environmental analyses of perfluoroether acids .
- Apply multivariate statistical models (e.g., principal component analysis) to isolate confounding variables.
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Artificial neural networks (ANNs), used successfully in propionic acid fermentation studies, can model dose-response relationships and identify outlier data points .
Basic: What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR can confirm the presence of the 2-propoxy-benzoylamino group and hydroxy-propionic acid backbone by analyzing chemical shifts and coupling patterns .
- FT-IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxy O-H stretch at 2500-3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C13H17NO5) and isotopic patterns. For complex matrices, LC-MS/MS with electrospray ionization (ESI) is recommended, as applied in environmental monitoring of analogous acids .
Advanced: What in silico strategies can predict the metabolic pathways of this compound in biological systems?
Answer:
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites. Use software like AutoDock Vina with crystal structures from the PDB .
- QSAR models : Leverage databases (e.g., PubChem, DSSTox) to correlate structural features (e.g., logP, polar surface area) with absorption and clearance rates .
- Machine learning : Train ANNs on metabolic data from similar propionic acid derivatives to forecast phase I/II metabolism, as done in fermentation optimization studies .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (NIOSH-approved) if airborne concentrations exceed 1 mg/m³ .
- Engineering controls : Conduct work in fume hoods with ≥100 ft/min face velocity. Install emergency showers/eyewash stations .
- Exposure monitoring : Implement real-time air sampling (e.g., OSHA-compliant methods) and biological monitoring for urinary metabolites .
- Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate .
Advanced: How can the compound’s bioactivity be modulated through structural modifications?
Answer:
- Rational design : Replace the 2-propoxy group with bulkier alkoxy chains (e.g., 2-butoxy) to enhance lipophilicity and blood-brain barrier penetration, guided by QSPR models .
- Prodrug synthesis : Esterify the hydroxy group to improve oral bioavailability, as seen in pharmacologically active propionic acid derivatives .
- Crystallography : Solve the X-ray structure to identify hydrogen-bonding motifs critical for target binding. Compare with analogs like 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 280.1 → 154.0 (quantifier) and 280.1 → 121.0 (qualifier) .
- HPLC-UV : Detect at 210-220 nm for carboxylic acid moieties. Validate with spike-recovery experiments (85-115% acceptable range) .
Advanced: How do environmental factors influence the compound’s stability in aqueous solutions?
Answer:
- pH-dependent hydrolysis : Conduct accelerated stability studies at pH 1-13 (37°C). For propionic acid derivatives, degradation typically peaks at pH >10 due to ester/amide cleavage .
- Oxidative stress : Expose to H2O2 (0.1-3%) to simulate oxidative metabolism. Analyze degradation products via UPLC-QTOF .
- Light exposure : Perform ICH-compliant photostability testing (1.2 million lux hours) to assess isomerization or radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
